molecular formula C5H3F2NO2S B2974369 4-Fluoropyridine-3-sulfonyl fluoride CAS No. 2418731-55-0

4-Fluoropyridine-3-sulfonyl fluoride

Cat. No. B2974369
CAS RN: 2418731-55-0
M. Wt: 179.14
InChI Key: HWFSZFLZMWHGGI-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2418731-55-0 . It has a molecular weight of 179.15 and its IUPAC name is 4-fluoropyridine-3-sulfonyl fluoride . This compound is known for its exceptional reactivity and potential for synthesis, making it a valuable tool for innovative scientific exploration.


Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoropyridine-3-sulfonyl fluoride, is a topic of interest in scientific literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for 4-Fluoropyridine-3-sulfonyl fluoride is 1S/C5H3F2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

The compound’s exceptional reactivity and potential for synthesis make it an invaluable tool for innovative scientific exploration.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Fluoropyridine-3-sulfonyl fluoride: is utilized in the synthesis of various fluorinated pyridines, which are crucial in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into lead structures often results in compounds with improved physical, biological, and environmental properties .

Radiobiology and Imaging Agents

The compound is used to create 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used for local radiotherapy of cancer and other biological applications, providing a pathway for targeted treatment strategies .

Agricultural Chemistry

In the search for new agricultural products, 4-Fluoropyridine-3-sulfonyl fluoride serves as a starting material for the synthesis of herbicides and insecticides. Its unique reactivity due to the fluorine atom makes it a valuable component in the development of new agrochemicals .

Organic Synthesis

This compound displays unique reactivity in organic synthesis, making it a versatile reagent for constructing complex molecular architectures. It’s particularly useful in reactions where selective fluorination is desired .

Drug Discovery

In drug discovery, 4-Fluoropyridine-3-sulfonyl fluoride is a key intermediate for the synthesis of various biologically active molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Materials Science

The compound finds applications in materials science due to its ability to introduce fluorine-containing groups into materials, thereby altering their properties. This can lead to the development of new materials with specific desired characteristics .

Safety and Hazards

The safety data sheet for 4-Fluoropyridine-3-sulfonyl fluoride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science . The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has been widely used and sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . This suggests that 4-Fluoropyridine-3-sulfonyl fluoride and other sulfonyl fluorides will continue to be a topic of interest in future research.

properties

IUPAC Name

4-fluoropyridine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSZFLZMWHGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridine-3-sulfonyl fluoride

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